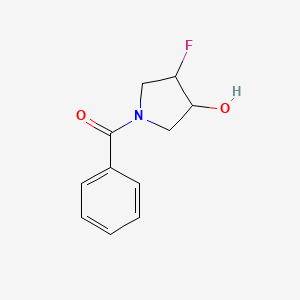

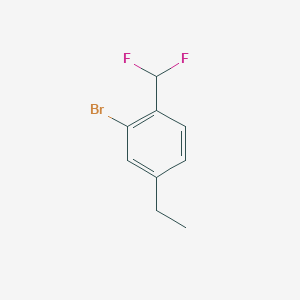

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone" involves multi-step processes, including substitution reactions. A study by Huang et al. (2021) describes the synthesis of boric acid ester intermediates with benzene rings, which are structurally related to the target compound. These intermediates are obtained through a three-step substitution reaction, indicating the complexity and careful planning required in synthesizing such molecules (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic methods, including FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction provides crystallographic and conformational analyses, further supported by density functional theory (DFT) calculations. These analyses reveal the conformation and electronic structure of the molecules, which are critical for understanding their chemical behavior and potential applications (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of fluorinated pyrrolidinyl phenyl methanones involve interactions with various reagents and conditions. For instance, the synthesis of related compounds demonstrates how specific structural features, such as the fluorine atom and pyrrolidinyl group, affect reactivity and outcome in substitution reactions. These reactions often lead to the formation of complex structures with unique chemical properties, such as increased potency or selectivity in biological applications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. X-ray diffraction studies provide insights into the crystalline forms of these compounds, revealing their conformation and stability under different conditions. DFT studies offer additional information on the electronic properties, including molecular electrostatic potential and frontier molecular orbitals, which can affect physical properties like UV absorption and fluorescence (Huang et al., 2021).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are synthesized through a three-step substitution reaction. The confirmation of their structures is achieved by various spectroscopic methods and crystallographic analysis. These compounds serve as boric acid ester intermediates with benzene rings, and their molecular structures are further elucidated using density functional theory (DFT), revealing some of their physicochemical properties. This research highlights the compounds' synthesis process and detailed structure analysis, providing a foundation for further exploration of their potential applications (Huang et al., 2021).

Anticonvulsant Agents

Novel derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone have been synthesized and evaluated for their anticonvulsant activities. Among these, a specific compound exhibited significant potency as an anticonvulsant agent in the maximal electroshock (MES) test, with a protective index much higher than that of the reference drug phenytoin. This discovery opens new avenues for the development of effective treatments for epilepsy and related disorders, highlighting the compound's potential as a sodium channel blocker (Malik & Khan, 2014).

Antimicrobial Activity

The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showcases their antimicrobial potential. These compounds, derived from the reaction of chalcones and isoniazid, have shown notable antimicrobial activity, with some exceeding the effectiveness of standard drugs like ciprofloxacin and fluconazole. Their activity is particularly enhanced by the presence of a methoxy group, indicating their potential as antimicrobial agents (Kumar et al., 2012).

Molecular and Crystal Structure Characterization

The molecular and crystal structure of (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone and related compounds have been characterized through X-ray diffraction, revealing detailed insights into their conformational and structural properties. Such studies contribute to a deeper understanding of the compounds' chemical behavior and potential for further pharmaceutical development (Butcher et al., 2006).

Spectroscopic Properties and Theoretical Studies

The electronic absorption, excitation, and fluorescence properties of derivatives of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones have been extensively studied, revealing how their structures affect spectroscopic properties. This research provides insights into the compounds' electronic properties and potential applications in developing new materials with specific optical characteristics (Al-Ansari, 2016).

Propriétés

IUPAC Name |

(3-fluoro-4-hydroxypyrrolidin-1-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGJRIYNOMUURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)